

A Comparative Guide to the ^1H NMR Spectrum of 2-Methyl-2-Pentene

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Compound of Interest

Compound Name: 2-Methyl-2-pentene

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This guide provides a detailed interpretation of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-methyl-2-pentene**, a common unsaturated hydrocarbon. For comparative analysis, the ^1H NMR spectrum of its structural isomer, 2-methyl-1-pentene, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

^1H NMR Spectral Data Comparison

The following tables summarize the assigned chemical shifts (δ), multiplicities, and coupling constants (J) for **2-methyl-2-pentene** and its isomer, 2-methyl-1-pentene. These values were obtained from spectral databases and predicted based on established principles of NMR spectroscopy.

Table 1: ^1H NMR Spectral Data for **2-Methyl-2-Pentene**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~5.11	Triplet (t)	~7.0
H-4	~1.97	Quintet	~7.5
CH3 (vinyllic, cis to ethyl)	~1.68	Singlet (s)	-
CH3 (vinyllic, trans to ethyl)	~1.60	Singlet (s)	-
H-5	~0.93	Triplet (t)	~7.5

Table 2: ¹H NMR Spectral Data for 2-Methyl-1-Pentene

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a	~4.68	Singlet (s)	-
H-1b	~4.68	Singlet (s)	-
H-3	~1.98	Triplet (t)	~7.5
CH3 (vinyllic)	~1.70	Singlet (s)	-
H-4	~1.47	Sextet	~7.5
H-5	~0.90	Triplet (t)	~7.5

Spin-Spin Coupling Diagram for 2-Methyl-2-Pentene

The following diagram illustrates the spin-spin coupling interactions within the **2-methyl-2-pentene** molecule, which give rise to the observed signal multiplicities.



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Caption: Spin-spin coupling in **2-methyl-2-pentene**.

Experimental Protocol: ^1H NMR Spectroscopy

Objective: To acquire a high-resolution ^1H NMR spectrum of **2-methyl-2-pentene**.

Materials:

- **2-methyl-2-pentene** (98% or higher purity)
- Deuterated chloroform (CDCl_3 , 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS)
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vial

Procedure:

- Sample Preparation:
 - In a clean, dry vial, add approximately 5-10 mg of **2-methyl-2-pentene**.
 - Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak.
- Data Acquisition:
 - Set the spectrometer to acquire a ¹H NMR spectrum.
 - Typical acquisition parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each peak.
 - Analyze the multiplicities and measure the coupling constants of the split signals.
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